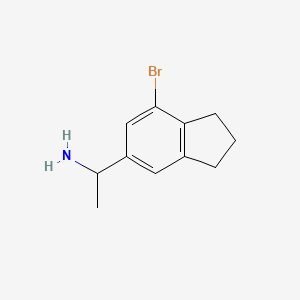
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a dihydroindenyl group, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis often begins with the preparation of 7-bromo-2,3-dihydro-1H-indene.
Bromination: The indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Amination: The brominated product is then subjected to nucleophilic substitution with ethanamine under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms, particularly those involving amine receptors.
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as amine receptors or enzymes. The bromine atom may facilitate binding through halogen bonding, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethan-1-amine can be compared with similar compounds like:
1-(7-Bromo-2,3-dihydro-1H-inden-5-yl)ethanone: This compound lacks the amine group and has different reactivity and applications.
1-(7-Fluoro-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: The substitution of bromine with fluorine alters the compound’s electronic properties and reactivity.
1-(7-Chloro-2,3-dihydro-1H-inden-5-yl)ethan-1-amine: Similar to the bromo compound but with chlorine, leading to differences in reactivity and biological activity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-(7-bromo-2,3-dihydro-1H-inden-5-yl)ethanamine |
InChI |
InChI=1S/C11H14BrN/c1-7(13)9-5-8-3-2-4-10(8)11(12)6-9/h5-7H,2-4,13H2,1H3 |
InChI Key |
JNPRFIBGVDIVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
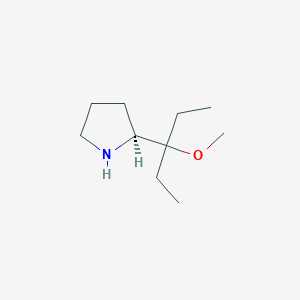
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
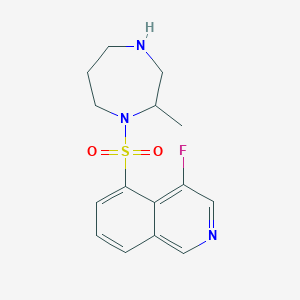

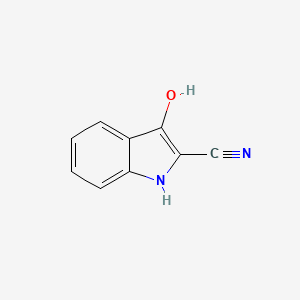
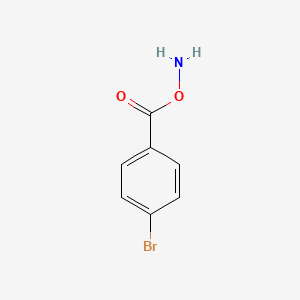
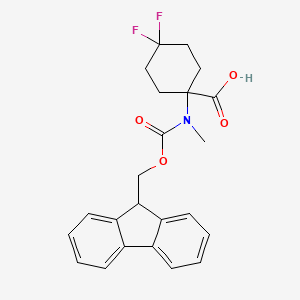


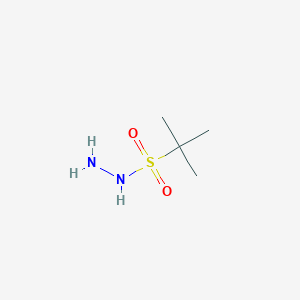
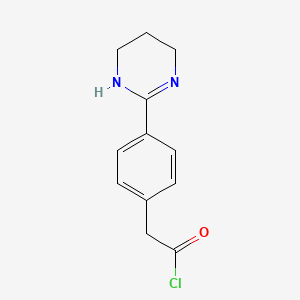

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
